(S)-(+)-Doxazosin-d8 is a deuterated form of doxazosin, a selective antagonist of alpha-1 adrenergic receptors. This compound is primarily used in pharmacological research as an internal standard for quantifying doxazosin in various analytical methods, including gas chromatography and liquid chromatography-mass spectrometry. Doxazosin itself is commonly prescribed for the treatment of benign prostatic hyperplasia and hypertension due to its ability to relax blood vessels and improve urinary flow.
Doxazosin-d8 is classified as a quinazoline derivative and an alpha-1 adrenergic receptor antagonist. Its formal chemical name is 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8](2,3-dihydro-1,4-benzodioxin-2-yl)-methanone monohydrochloride. The compound has a molecular formula of C23H17D8N5O5·HCl and a molecular weight of approximately 496.0 g/mol .
The synthesis of (S)-(+)-Doxazosin-d8 involves the deuteration of the original doxazosin compound. Deuterium labeling is often achieved through various chemical reactions that introduce deuterium at specific positions in the molecular structure.
One common method for synthesizing deuterated compounds involves using deuterated solvents or reagents during the reaction process. For example, employing deuterated acetic acid or other labeled precursors can facilitate the incorporation of deuterium into the target molecule. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product.
(S)-(+)-Doxazosin-d8 has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity.
The structural formula can be represented as follows:
Key features include:
The InChI code for (S)-(+)-Doxazosin-d8 is InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20,/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26),1H/i7D2,8D2,9D2,10D2 .
(S)-(+)-Doxazosin-d8 can participate in various chemical reactions typical for alpha-adrenoceptor antagonists.
The compound primarily undergoes metabolic transformations in biological systems. It is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways include hydroxylation and N-demethylation processes that yield various metabolites with different pharmacological profiles .
In vitro studies have shown that (S)-(+)-Doxazosin-d8 can inhibit norepinephrine-induced contractions in isolated tissues, demonstrating its functional activity as an antagonist .
(S)-(+)-Doxazosin-d8 exerts its pharmacological effects through selective antagonism of alpha-1 adrenergic receptors.
Upon binding to these receptors located on vascular smooth muscle cells, (S)-(+)-Doxazosin-d8 inhibits the action of norepinephrine, leading to vasodilation and decreased blood pressure. This mechanism is crucial in treating conditions like hypertension and benign prostatic hyperplasia. The drug's efficacy has been supported by various studies demonstrating its ability to reduce vascular resistance and improve urinary flow rates .
(S)-(+)-Doxazosin-d8 exhibits distinct physical and chemical properties that are important for its application in research.
These properties make it suitable for use as an internal standard in analytical chemistry applications .
(S)-(+)-Doxazosin-d8 finds significant utility in scientific research.
(S)-(+)-Doxazosin-d8 is a stereoselective, deuterium-enriched analog of the quinazoline derivative doxazosin. Its systematic IUPAC name is (3S)-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-[d8]-piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone, reflecting isotopic substitution at the piperazine ring [3] [10]. The molecular formula is C₂₃D₈H₁₇N₅O₅, with a molecular weight of 495.99 g/mol for the free base and 532.44 g/mol for the hydrochloride salt [3]. Key identifiers include:
Table 1: Key Identifiers of (S)-(+)-Doxazosin-d8
Property | Value |
---|---|
IUPAC Name | (3S)-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-[d8]-piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Molecular Formula (Base) | C₂₃D₈H₁₇N₅O₅ |
Molecular Weight (Base) | 495.99 g/mol |
CAS (Hydrochloride) | 1219803-95-8 |
Deuterium Positions | Piperazine ring (8 sites) |
The chiral center at the benzdioxan moiety adopts an (S)-configuration, confirmed by optical rotation and chiral chromatography [4]. Deuterium labeling targets the piperazine ring, where all eight hydrogen atoms are replaced by deuterium (d8), resulting in >95% isotopic enrichment [3]. This modification:
Synthesis involves a multistep strategy integrating deuterium early in the pathway to ensure isotopic fidelity:
Table 2: Key Synthesis Steps and Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Piperazine-d8 Synthesis | PtO₂/D₂O, 80°C, 24 h | 85% |
Quinazoline Coupling | Toluene, reflux, 8 h | 78% |
Chiral Acylation | DCM, triethylamine, 0°C → RT, 4 h | 65% |
Purification | C18 HPLC, acetonitrile/water gradient | >95% purity |
Solubility and Partitioning
Thermal and Photochemical Stability
Isotope Effects on Stability
Table 3: Physicochemical Properties vs. Non-Deuterated Doxazosin
Property | (S)-(+)-Doxazosin-d8 | Non-Deuterated Doxazosin |
---|---|---|
Water Solubility (pH 7.4) | 0.12 mg/mL | 0.15 mg/mL |
Log P (Octanol/Water) | 2.8 | 2.5 |
Plasma Half-Life | 6.3 h | 4.1 h |
CYP3A4 Metabolism Rate | 0.28 nmol/min/mg | 0.46 nmol/min/mg |
Thermal Decomposition Onset | 220°C | 215°C |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0